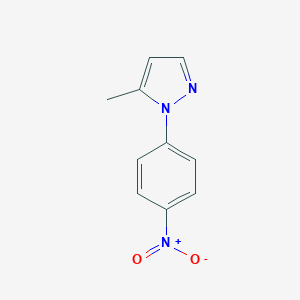
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrazole derivative and has been synthesized using different methods. The purpose of
Aplicaciones Científicas De Investigación
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. In material science, it has been used for the synthesis of new materials with unique properties. It has also been used as a plant growth regulator in agriculture.
Mecanismo De Acción
The mechanism of action of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole is not fully understood. However, studies have shown that it exhibits its biological activities by interacting with specific targets in cells. For instance, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Efectos Bioquímicos Y Fisiológicos
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that it inhibits the activity of certain enzymes, such as tyrosinase and acetylcholinesterase. It has also been shown to exhibit antioxidant activity and to scavenge free radicals. In vivo studies have shown that it exhibits anti-inflammatory activity and reduces oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole in lab experiments is its high purity and stability. It is also relatively easy to synthesize, and large quantities can be produced. However, one of the limitations is that it is not very soluble in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole. One of the areas of interest is the development of new derivatives with improved biological activities. Another area of interest is the study of its potential applications in nanotechnology. Additionally, further studies are needed to understand its mechanism of action and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 5-Methyl-1-(4-nitrophenyl)-1H-pyrazole can be achieved using various methods. One of the most commonly used methods is the reaction of 4-nitrophenylhydrazine with 4-methyl-2-pentanone in the presence of a catalytic amount of acetic acid. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Propiedades
Número CAS |
13788-99-3 |
|---|---|
Nombre del producto |
5-Methyl-1-(4-nitrophenyl)-1H-pyrazole |
Fórmula molecular |
C10H9N3O2 |
Peso molecular |
203.2 g/mol |
Nombre IUPAC |
5-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H9N3O2/c1-8-6-7-11-12(8)9-2-4-10(5-3-9)13(14)15/h2-7H,1H3 |
Clave InChI |
BKPVGIAXVCFLSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=NN1C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



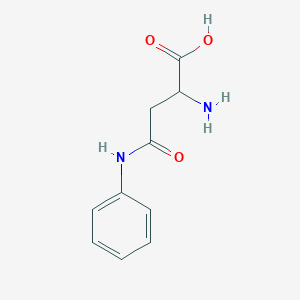
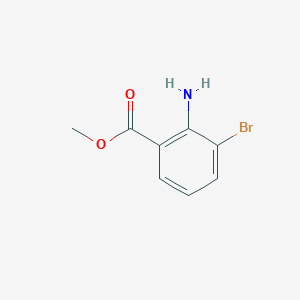
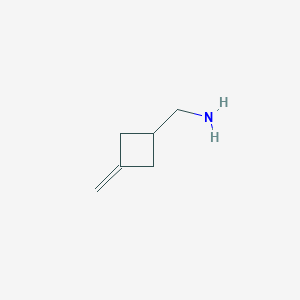
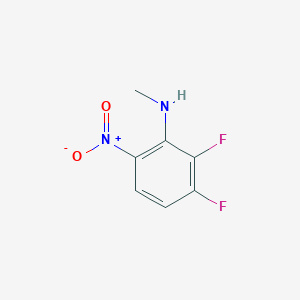

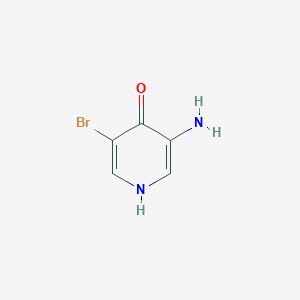
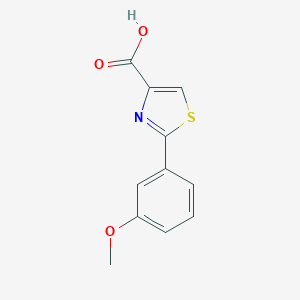
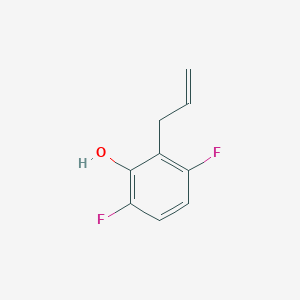
![Pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B168442.png)
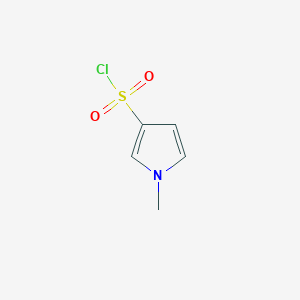
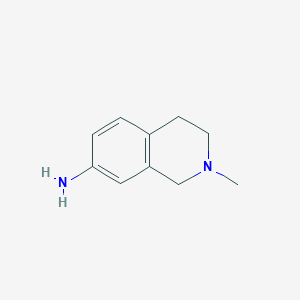
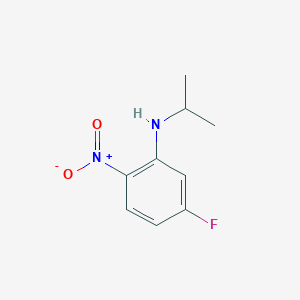
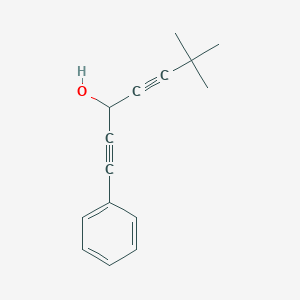
![Ethyl 4-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B168452.png)